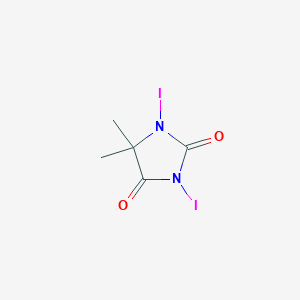![molecular formula C6H6N4 B1295693 [1,2,4]Triazolo[4,3-a]pyridin-3-amine CAS No. 767-62-4](/img/structure/B1295693.png)
[1,2,4]Triazolo[4,3-a]pyridin-3-amine
Übersicht
Beschreibung
“[1,2,4]Triazolo[4,3-a]pyridin-3-amine” is a novel chemotype that has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . It has been recognized for its potential in cancer immunotherapy, as it can boost the immune response and work in synergy with other immunotherapeutic agents .
Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazolo[4,3-a]pyridin-3-amine” has been analyzed using the B3LYP/6-311G approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . The asymmetric unit contains two “[1,2,4]Triazolo[4,3-a]pyridin-3-amine” molecules linked via N–H⋯N hydrogen bonds with a R 22 (8) graph .Physical And Chemical Properties Analysis
The structural and spectroscopic properties of “[1,2,4]Triazolo[4,3-a]pyridin-3-amine” have been described . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .Wissenschaftliche Forschungsanwendungen
Structural and Optical Properties Analysis
- Summary of Application : The compound was studied for its structural and spectroscopic properties .
- Methods of Application : The FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1. The molecular structure and vibrational spectra were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .
- Results : XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . Electron absorption and the luminescence spectra were measured and discussed in terms of the calculated singlet, triplet, HOMO and LUMO electron energies .
Synthesis of 1,3,5-trisubstituted 1,2,4-triazoles
- Summary of Application : A practical base mediated synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed .
- Methods of Application : The synthesis was achieved using the annulation of nitriles with hydrazines .
- Results : The method can be expanded to a wide range of triazoles in good to excellent yields . Ammonia gas is liberated during the reaction, and halo and hetero functional groups as well as free hydroxyl and amino groups are tolerated in this transformation .
Synthesis of Rhodium and Palladium Complexes
- Summary of Application : The reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)] 2 and [PdCl(allyl)] 2 takes place under mild basic conditions .
- Methods of Application : The reaction was carried out under mild basic conditions (Et 3 N, THF, room temperature) to afford the corresponding [RhCl(COD)(Tripy)] and [PdCl(allyl)(Tripy)] complexes .
- Results : The structures of the resulting complexes were analysed by X-ray diffractometry .
Antifungal Agent
- Summary of Application : Triazolopyridine derivatives, including [1,2,4]Triazolo[4,3-a]pyridin-3-amine, have been recognized as antifungal agents .
- Methods of Application : The specific methods of application can vary, but typically involve the compound being used in a solution or suspension that is applied to the area affected by the fungus .
- Results : The effectiveness of these compounds as antifungal agents has been demonstrated in various studies, although specific results can vary depending on the type of fungus and the specific derivative used .
Insecticidal Agent
- Summary of Application : Some triazolopyridine derivatives are used as insecticides .
- Methods of Application : These compounds can be applied in various ways, such as in sprays or powders, to areas where insects are a problem .
- Results : These compounds have been shown to be effective at killing or repelling various types of insects .
Antibacterial Agent
- Summary of Application : Triazolopyridine derivatives have been recognized as antibacterial agents .
- Methods of Application : These compounds can be used in various forms, such as in creams or solutions, to treat bacterial infections .
- Results : These compounds have been shown to be effective at killing various types of bacteria .
Antioxidant
- Summary of Application : Some triazolopyridine derivatives have been recognized as antioxidants .
- Methods of Application : These compounds can be used in various forms, such as in dietary supplements or in pharmaceuticals, to combat oxidative stress .
- Results : These compounds have been shown to be effective at neutralizing free radicals, although specific results can vary depending on the specific derivative used .
Herbicidal Agent
- Summary of Application : Some triazolopyridine derivatives are used as herbicides .
- Methods of Application : These compounds can be applied in various ways, such as in sprays or powders, to areas where unwanted plants are a problem .
- Results : These compounds have been shown to be effective at killing or inhibiting the growth of various types of plants .
Inhibitor of HIF Prolyl Hydrolase
- Summary of Application : Some triazolopyridine derivatives have been recognized as inhibitors of HIF prolyl hydrolase .
- Methods of Application : These compounds can be used in various forms, such as in pharmaceuticals, to inhibit the activity of HIF prolyl hydrolase .
- Results : These compounds have been shown to be effective at inhibiting the activity of HIF prolyl hydrolase, although specific results can vary depending on the specific derivative used .
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZQAIFOXJOCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227497 | |
| Record name | (1,2,4)Triazolo(4,3-a)pyridin-3(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[4,3-a]pyridin-3-amine | |
CAS RN |
767-62-4 | |
| Record name | (1,2,4)Triazolo(4,3-a)pyridin-3(2H)-imine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 767-62-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,2,4)Triazolo(4,3-a)pyridin-3(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]triazolo[4,3-a]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















